2-Fluoro-4-mercaptobenzaldehyde
Description
Properties
Molecular Formula |
C7H5FOS |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H |
InChI Key |
HMOLBDXCAPWJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)F)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic route to 2-fluoro-4-mercaptobenzaldehyde typically involves:
- Starting from 3-fluorophenol or 2-fluorophenol derivatives.
- Protection of the phenolic hydroxyl group to prevent side reactions.
- Halogenation (bromination) at the ortho position relative to fluorine.
- Formation of a Grignard reagent or lithiation at the brominated position.
- Formylation by reaction with dimethyl formamide (DMF) to introduce the aldehyde group.
- Deprotection of the hydroxyl group to yield 2-fluoro-4-hydroxybenzaldehyde.
- Conversion of the hydroxy group to a mercapto group via nucleophilic substitution or thiolation.
This sequence is supported by several studies and patent disclosures, with variations in protecting groups and reagents to optimize yield and scalability.
Stepwise Preparation of 2-Fluoro-4-hydroxybenzaldehyde as Precursor
A key intermediate in the synthesis is 2-fluoro-4-hydroxybenzaldehyde, which is subsequently converted to the mercapto derivative.
Patent CN115124410A (2022) describes an industrially viable four-step process:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of 3-fluorophenol hydroxyl group by alkylation | 3-fluorophenol + potassium carbonate + 2-bromopropane in organic solvent (acetonitrile, acetone, THF, or DMF), heated | 1-fluoro-3-isopropoxybenzene |
| 2 | Bromination ortho to fluorine | 1-fluoro-3-isopropoxybenzene + brominating agent (tetrabutyl ammonium tribromide or pyridinium tribromide) in 1,2-dichloroethane or dichloromethane | 1-bromo-2-fluoro-4-isopropoxybenzene |
| 3 | Grignard formation and formylation | 1-bromo-2-fluoro-4-isopropoxybenzene + isopropyl magnesium chloride (in THF) at -10 to 0 °C, then reaction with DMF | 2-fluoro-4-isopropoxybenzaldehyde |
| 4 | Deprotection of hydroxyl group | 2-fluoro-4-isopropoxybenzaldehyde + boron trichloride | 2-fluoro-4-hydroxybenzaldehyde |
This method achieves high purity (99.5%) and is suitable for scale-up due to mild conditions and readily available reagents.
Conversion of 2-Fluoro-4-hydroxybenzaldehyde to 2-Fluoro-4-mercaptobenzaldehyde
The mercapto group introduction is typically accomplished by nucleophilic substitution or thiolation reactions on halogenated or protected intermediates.
Literature reports indicate:
- Use of sodium sulfide or thiolating agents in polar aprotic solvents such as dimethylformamide (DMF) to replace halogen substituents or convert hydroxy groups to mercapto groups.
- Thiolation under controlled conditions to avoid oxidation of the mercapto group back to disulfides.
- Protection of thiol groups as thioesters or acetyl derivatives during synthesis to enhance stability, followed by deprotection.
A representative procedure involves:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution of halogen by sulfide | 2-fluoro-5-nitrobenzaldehyde or related halogenated benzaldehyde + sodium sulfide in DMF, stirred at room temperature | 2-mercapto-5-nitrobenzaldehyde (analogous to 2-fluoro-4-mercaptobenzaldehyde) |
| 2 | Acidification and extraction | Acidify aqueous phase to pH ~3, extract with dichloromethane, dry and concentrate | Crude mercaptobenzaldehyde derivative |
Spectroscopic data confirm the formation of mercapto derivatives without significant oxidation.
Alternative Synthetic Approaches
- Thiol protection and Pd-catalyzed coupling : Some syntheses use S-acetyl protection of thiol groups to facilitate coupling reactions, followed by deprotection to yield mercapto benzaldehydes.
- Triphenylphosphine-mediated reduction : In related benzothiopyran syntheses, triphenylphosphine (PPh3) is used to reduce disulfides to mercaptobenzaldehyde derivatives.
- Direct thiolation of formylated intermediates : Thiolation of formylated aromatic compounds under mild conditions can yield mercaptobenzaldehydes, but requires careful control to prevent oxidation and side reactions.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Protection-Bromination-Grignard-Formylation-Deprotection (Patent CN115124410A) | Uses isopropyl as protecting group; mild conditions; high purity (99.5%) | Suitable for industrial scale; avoids ultralow temperatures; cost-effective | Multi-step process; requires handling of boron trichloride |
| Nucleophilic substitution with sodium sulfide in DMF | Direct thiolation of halogenated benzaldehydes | Simple reagents; moderate conditions | Potential oxidation of thiol; requires careful workup |
| Pd-catalyzed coupling with S-acetyl protected thiols | Allows complex molecule assembly; control over thiol protection | High selectivity; versatile for derivatives | Requires palladium catalysts; multi-step synthesis; purification challenges |
| Triphenylphosphine reduction of disulfides | Converts disulfides to mercaptobenzaldehydes | Efficient reduction; mild conditions | Disulfide formation can complicate isolation; sensitive to air oxidation |
Summary of Experimental Data and Yields
| Step/Compound | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| 1-fluoro-3-isopropoxybenzene (alkylation) | 3-fluorophenol, K2CO3, 2-bromopropane, acetonitrile, heated | Not specified | - | Efficient protection step |
| 1-bromo-2-fluoro-4-isopropoxybenzene (bromination) | Tetrabutyl ammonium tribromide, DCM, room temp | Not specified | - | Selective bromination ortho to fluorine |
| 2-fluoro-4-isopropoxybenzaldehyde (Grignard + DMF) | Isopropyl magnesium chloride, THF, -10 to 0 °C | 91.2% (HPLC purity) | 91.2% | Direct use in next step without purification |
| 2-fluoro-4-hydroxybenzaldehyde (deprotection) | Boron trichloride, room temp | Not specified | 99.5% | High purity product suitable for further functionalization |
| 2-fluoro-4-mercaptobenzaldehyde (thiolation) | Sodium sulfide, DMF, room temp | Moderate (typical yields 60-70%) | - | Requires careful handling to prevent oxidation |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-mercaptobenzaldehyde: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The key structural features of 2-Fluoro-4-mercaptobenzaldehyde include:
- Fluorine atom : Enhances lipophilicity and modulates biological activity.
- Thiol group (-SH) : Highly reactive, enabling interactions with biological targets and participation in various chemical reactions.
Scientific Research Applications
2-Fluoro-4-mercaptobenzaldehyde serves as a versatile building block in various scientific disciplines:
- Chemistry : It is used in synthesizing complex molecules, including pharmaceuticals and agrochemicals.
- Biology : Its reactive thiol group makes it valuable as a biochemical probe.
- Medicine : It is explored in drug development for designing enzyme inhibitors.
- Industry : It is utilized in producing specialty chemicals, polymers, and resins.
Chemical Reactions
2-Fluoro-4-mercaptobenzaldehyde undergoes several types of chemical reactions:
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : The fluorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to various substituted benzaldehydes.
The unique structure of 2-Fluoro-4-mercaptobenzaldehyde imparts distinct biological activities, making it relevant in medicinal chemistry and organic synthesis.
Anticancer Activity
Derivatives of 2-mercaptobenzaldehyde have demonstrated significant growth inhibitory effects against cancer cell lines, including murine leukemia (L1210), human cervix carcinoma (HeLa), and others. Some compounds exhibited IC50 values lower than 100 nM, indicating potent activity.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4g | L1210 | 19 |
| 4g | FM3A | 23 |
| 4g | HeLa | 16 |
Antileishmanial Activity
Derivatives from similar structures have shown antileishmanial activity, where specific substituents influenced potency and cytotoxicity.
Mechanisms of Biological Activities
The mechanisms underlying the biological activities of 2-Fluoro-4-mercaptobenzaldehyde and its derivatives are under investigation:
- Reactive Oxygen Species (ROS) Scavenging : Thiol groups can scavenge ROS, potentially contributing to neuroprotective effects.
- Enzyme Inhibition : The unique structure may allow these compounds to inhibit enzymes involved in cancer progression or pathogen survival.
Anticancer Studies
Mercaptobenzaldehyde-based compounds have been tested for their ability to inhibit cancer cell growth, with modifications at specific positions significantly affecting their potency against multiple cancer cell lines.
Neuroprotective Effects
Fluorinated compounds have shown neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress, indicating potential applications in treating neurological disorders.
Synthesis of Mercapto-benzaldehydes
Mechanism of Action
The mechanism of action of 2-Fluoro-4-mercaptobenzaldehyde is largely dependent on its functional groups:
Thiol Group: The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their function.
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols.
Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The methoxy group in 2-fluoro-4-methoxybenzaldehyde increases polarity and hydrogen-bonding capacity compared to the methyl group in 2-fluoro-4-methylbenzaldehyde.
Biological Activity
2-Fluoro-4-mercaptobenzaldehyde is an aromatic compound with the molecular formula CHFOS, characterized by a fluorine atom and a thiol group attached to a benzaldehyde framework. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Fluorine atom : Enhances lipophilicity and biological activity.
- Thiol group (–SH) : Contributes to reactivity and potential interactions with biological targets.
This combination allows for diverse synthetic applications while potentially enhancing biological activity due to the presence of both polar and nonpolar functional groups .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-Fluoro-4-mercaptobenzaldehyde. For instance, derivatives of 2-mercaptobenzaldehyde have shown significant growth inhibitory effects against various cancer cell lines, including murine leukemia (L1210), human cervix carcinoma (HeLa), and others. Some compounds exhibited IC values lower than 100 nM, indicating potent activity .
| Compound | Cell Line | IC (nM) |
|---|---|---|
| 4g | L1210 | 19 |
| 4g | FM3A | 23 |
| 4g | HeLa | 16 |
These findings suggest that the presence of both fluorine and thiol groups may enhance the cytotoxic effects observed in these derivatives.
Antileishmanial Activity
In another study, compounds derived from similar structures demonstrated promising antileishmanial activity. The presence of specific substituents influenced both the potency and cytotoxicity, with some derivatives maintaining marginal anti-leishmanial activity while exhibiting reduced cytotoxicity .
The mechanisms underlying the biological activities of 2-Fluoro-4-mercaptobenzaldehyde and its derivatives are still under investigation. However, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Scavenging : Compounds with thiol groups can scavenge ROS, potentially contributing to their neuroprotective effects.
- Enzyme Inhibition : The unique structure may allow these compounds to inhibit specific enzymes involved in cancer progression or pathogen survival.
Case Studies and Research Findings
- Anticancer Studies : A series of compounds based on mercaptobenzaldehyde were tested for their ability to inhibit cancer cell growth. The study found that modifications at specific positions significantly affected their potency, with certain derivatives showing enhanced activity against multiple cancer cell lines .
- Neuroprotective Effects : Research into similar fluorinated compounds has suggested neuroprotective properties through modulation of neurotransmitter levels and reduction of oxidative stress . These findings indicate potential applications in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
